molecular formula C17H17N5O3 B2501129 2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1396782-47-0

2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Cat. No.: B2501129
CAS No.: 1396782-47-0
M. Wt: 339.355
InChI Key: VRXSTKLORYJHKY-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antimicrobial Properties

A study by Al-Sanea et al. (2020) synthesized various compounds starting with methyl 3-methoxy-5-methylbenzoate, aimed at finding new anticancer agents. One compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, highlighting potential anticancer properties Al-Sanea et al., 2020.

Molecular Geometry and Interactions

Research by Kalita and Baruah (2010) on amide derivatives including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide revealed interesting findings on molecular orientations and their influence on anion coordination, contributing to the understanding of molecular interactions and geometries Kalita & Baruah, 2010.

Antimicrobial and Antitumor Activity

Kaya et al. (2017) investigated the antimicrobial and antiproliferative activities of novel derivatives synthesized using 3-methoxyphenol, including compounds showing higher antimicrobial activity against gram-negative bacteria and significant inhibitory activity against A549 and MCF-7 tumor cell lines Kaya et al., 2017.

Selective β3-adrenergic Receptor Agonists

Maruyama et al. (2012) focused on the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, aiming at developing potent and selective β3-adrenergic receptor agonists for treating obesity and type 2 diabetes. Some compounds showed promising agonistic activity, marking a step forward in therapeutic applications for metabolic disorders Maruyama et al., 2012.

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, demonstrating significant antioxidant activity. This research provides insights into the design of new compounds with potential therapeutic applications due to their antioxidant properties Chkirate et al., 2019.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-17(24)22(20-19-21)14-8-6-13(7-9-14)18-16(23)11-12-4-3-5-15(10-12)25-2/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXSTKLORYJHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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